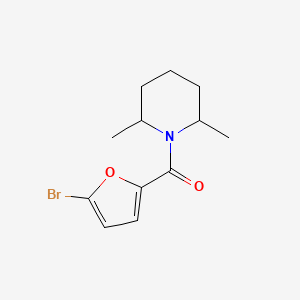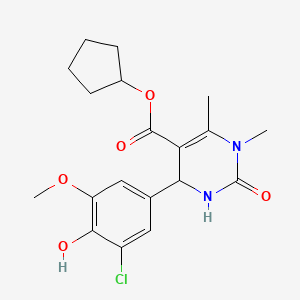![molecular formula C19H29N3O B4999734 N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in scientific research for its ability to promote cell division and growth in plants. CPPU has also been studied for its potential applications in medicine and agriculture. In
Mécanisme D'action
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea acts as a cytokinin, a class of plant hormones that promote cell division and growth. It binds to cytokinin receptors on the cell surface, which activates a signaling pathway that leads to the activation of various genes involved in cell division and growth. The exact mechanism of action of this compound in medical applications is still under investigation.
Biochemical and Physiological Effects
In plants, this compound has been shown to promote cell division and growth, increase fruit size and yield, and enhance stress tolerance. In animal studies, this compound has been shown to have anti-tumor effects and promote bone growth and regeneration. However, further research is needed to fully understand the biochemical and physiological effects of this compound in both plants and animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea has several advantages for lab experiments, including its ability to promote cell division and growth in plants and its potential applications in medicine. However, this compound also has limitations, including its high cost, potential toxicity, and limited availability in some regions.
Orientations Futures
There are several future directions for research on N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea. In plant science, research could focus on optimizing this compound applications for various crops and exploring its potential applications in tissue culture and plant regeneration. In medicine, research could focus on understanding the mechanisms underlying this compound's anti-tumor effects and exploring its potential as a cancer therapeutic. Overall, this compound has great potential for further research and development in both plant science and medicine.
Méthodes De Synthèse
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea can be synthesized through a multi-step process that involves the reaction of cyclopentylamine with pyrrolidine and subsequent reactions with 4-methylbenzyl isocyanate and 1,1'-carbonyldiimidazole. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size, and enhance yield in various crops such as grapes, kiwifruit, and apples. This compound has also been studied for its potential applications in tissue culture and plant regeneration.
In addition to its applications in plant science, this compound has also been studied for its potential medical applications. It has been shown to have anti-tumor effects in vitro and in vivo, and may have potential as a cancer therapeutic. This compound has also been studied for its effects on bone growth and regeneration.
Propriétés
IUPAC Name |
1-[(1-cyclopentylpyrrolidin-3-yl)methyl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)12-20-19(23)21-13-17-10-11-22(14-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDAJYHOGYGAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NCC2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4999675.png)



![6-amino-3-(1,3-benzodioxol-5-yl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4999703.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)
![4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B4999737.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![2-ethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4999743.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)
